Cas no 49601-06-1 ((S)-2-hydroxy-2-(isopropyl)succinic acid)

(S)-2-hydroxy-2-(isopropyl)succinic acid structure
49601-06-1 structure
Product Name:(S)-2-hydroxy-2-(isopropyl)succinic acid
CAS No:49601-06-1
MF:C7H12O5
MW:176.167182922363
CID:932512
PubChem ID:5280523
Update Time:2025-04-19

(S)-2-hydroxy-2-(isopropyl)succinic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-hydroxy-2-(isopropyl)succinic acid
    • 3-carboxy-3-hydroxy-4-methylpentanoate
    • 3-carboxy-3-hydroxy-4-methylpentanoic acid
    • 2-Isopropylmalic acid
    • (3S)-3-carboxy-3-hydroxyisocaproic acid
    • (2S)-2-isopropylmalic acid
    • alpha-isopropylmalate
    • (3S)-3-carboxy-3-hydroxy-4-methylpentanoic acid
    • (2S)-2-Hydroxy-2-isopropylsuccinic acid
    • 2-hydroxy-2-(1-methylethyl)butanedioic acid
    • (S)-2-Isopropylmalic acid
    • 3-carboxy-3-hydroxyisocaproic acid
    • 3-carboxy-3-hydroxyisocaproate
    • 2-hydroxy-2-isopropylsuccinic acid
    • 3-hydroxy-4-methyl-3-carboxypentanoate
    • 2-hydroxy-2-isopropylsuccinate
    • alpha-isopropylmalic acid
    • (2S)-2-Isopropylmalate
    • 2-isopropylmalate(2-)
    • NS00088863
    • CHEBI:35128
    • 2-isopropylmalate
    • UNII-3M4XT3P3YC
    • DTXSID201021196
    • 3M4XT3P3YC
    • (2S)-2-hydroxy-2-(propan-2-yl)butanedioic acid
    • Butanedioic acid, 2-hydroxy-2-(1-methylethyl)-, (2S)-
    • SCHEMBL1409965
    • a-Isopropylmalate
    • 2-Isopropyl-2-hydroxybutanedioate
    • C02504
    • (2S)-2-Hydroxy-2-(1-methylethyl)butanedioic acid
    • 2-isopropyl-malic acid
    • a-Isopropylmalic acid
    • 2-Isopropylmalic acid, (S)-(+)-
    • (S)-(+)-2-Isopropylmalic acid
    • EINECS 256-395-7
    • Butanedioic acid, 2-hydroxy-2-(1-methylethyl)-, (S)-
    • (S)-2-Hydroxy-2-isopropylsuccinic acid
    • (2S)-2-isopropyl-2-hydroxy-butanedioic acid
    • LMFA01170083
    • 49601-06-1
    • 2-Isopropyl-2-hydroxybutanedioic acid
    • BITYXLXUCSKTJS-ZETCQYMHSA-N
    • (2S)-2-hydroxy-2-propan-2-ylbutanedioic acid
    • Inchi: 1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t7-/m0/s1
    • InChI Key: BITYXLXUCSKTJS-ZETCQYMHSA-N
    • SMILES: O[C@@](C(=O)O)(CC(=O)O)C(C)C

Computed Properties

  • Exact Mass: 176.06847348g/mol
  • Monoisotopic Mass: 176.06847348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 94.8Ų
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD